molecular formula C8H15NO4S B13900527 N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine

N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine

Cat. No.: B13900527
M. Wt: 221.28 g/mol
InChI Key: FMWPQZPFBAHHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine typically involves the reaction of cysteine with 3-hydroxypropyl derivatives under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the larger volumes and ensure consistent quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Comparison with Similar Compounds

N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine can be compared with other similar compounds, such as N-acetyl-S-(benzyl)-L-cysteine and N-acetyl-S-(n-propyl)-L-cysteine . These compounds also belong to the class of N-acyl-L-alpha-amino acids and serve as biomarkers for exposure to different VOCs. this compound is unique in its specific structure and the particular VOCs it indicates exposure to .

List of Similar Compounds

  • N-acetyl-S-(benzyl)-L-cysteine
  • N-acetyl-S-(n-propyl)-L-cysteine
  • N-acetyl-S-(3,4-dihydrobutyl)-L-cysteine
  • 2,2′-thiodiacetic acid

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid

InChI

InChI=1S/C8H15NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13)

InChI Key

FMWPQZPFBAHHMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSCCCO)C(=O)O

Origin of Product

United States

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